(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile
Description
This compound features a benzothiazole core conjugated with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c21-16-5-7-17(8-6-16)25-11-9-24(10-12-25)14-15(13-22)20-23-18-3-1-2-4-19(18)26-20/h1-8,14H,9-12H2/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTOIBIXSLFJJN-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a piperazine group, and a prop-2-enenitrile structure. These functional groups are known to contribute to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of benzothiazole possess a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have reported that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some benzothiazole derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that it effectively inhibited cell proliferation with IC50 values in the low micromolar range (approximately 4.36 µM) .
- Mechanism of Action : The anticancer properties were attributed to the compound's ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
- In Vitro Testing : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.015 µg/mL .
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may also act as an ROS scavenger, which could contribute to its protective effects against oxidative stress in cells .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 4.36 µM | Apoptosis induction |
| Anticancer | NUGC-3 | Low micromolar range | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 0.015 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Enterococcus faecalis | 0.25 µg/mL | Unknown; potential ROS scavenging |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Benzothiazole vs. Benzimidazole: The compound in , (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, replaces benzothiazole with benzimidazole. Benzimidazole derivatives are noted for broad pharmacological activities, including antifungal and antiparasitic effects, attributed to their ability to intercalate DNA or inhibit microtubule assembly. In contrast, benzothiazoles (as in the target compound) often exhibit stronger π-π stacking due to the sulfur atom’s electronegativity, which may enhance target binding .
- Thiazole vs. Benzothiazole: The compound in , (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, substitutes benzothiazole with a simpler thiazole ring.
Piperazine Substitutions
- 4-Fluorophenyl vs. Morpholine Sulfonyl: The compound in , (E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile, replaces the 4-fluorophenyl-piperazine group with a morpholine sulfonyl moiety. The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
- Di-fluorophenyl vs. Mono-fluorophenyl: and describe (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol, which has a bis-fluorinated aryl group on piperazine. The additional fluorine increases steric bulk and electron-withdrawing effects, possibly enhancing receptor selectivity but complicating synthesis due to regiochemical challenges .
Functional Group Modifications
- Nitrile vs. Ketone: The compound in , (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one, replaces the nitrile group with a ketone. Nitriles (as in the target compound) are metabolically stable and act as hydrogen-bond acceptors, whereas ketones may undergo redox metabolism, reducing bioavailability .
Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
